molecular formula C19H23N3O3S B2399531 2-benzamido-N-(3-methoxypropyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide CAS No. 955727-79-4

2-benzamido-N-(3-methoxypropyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide

Cat. No. B2399531
CAS RN: 955727-79-4
M. Wt: 373.47
InChI Key: QBKPJROSTZIHDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-benzamido-N-(3-methoxypropyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide” is a compound that belongs to the class of thiazoles . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . They are found in many potent biologically active compounds .

Scientific Research Applications

Synthesis and Potential Applications

Synthesis of Novel Heterocyclic Compounds : Research involving the synthesis of novel heterocyclic compounds, such as benzothiazoles and benzimidazoles, is significant in the development of new pharmacological agents. These studies focus on creating compounds with potential anti-inflammatory, analgesic, and antibacterial properties. For instance, Abu-Hashem et al. (2020) detailed the synthesis of various heterocyclic compounds derived from visnagenone and khellinone, which showed promising COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial and Antiproliferative Activity : The design and synthesis of benzothiazole derivatives have been explored for their antibacterial and antiproliferative activities. Palkar et al. (2017) reported on the synthesis of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones, showcasing promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).

Antioxidative Potential : Research by Cindrić et al. (2019) on benzimidazole/benzothiazole-2-carboxamides revealed compounds with significant antioxidative and antiproliferative activities. Their study emphasizes the potential of these compounds in developing treatments targeting oxidative stress and cancer (Cindrić et al., 2019).

Anti-Trypanosomatidic Agents : Linciano et al. (2019) identified 2-amino-benzo[d]thiazole as a scaffold for developing pteridine reductase-1 (PTR1) inhibitors, offering a new approach to treating trypanosomatidic infections. This research underscores the role of benzothiazoles in developing anti-trypanosomatidic agents with potential applications in treating diseases like Leishmaniasis and sleeping sickness (Linciano et al., 2019).

properties

IUPAC Name

2-benzamido-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c1-25-12-6-11-20-18(24)14-9-5-10-15-16(14)21-19(26-15)22-17(23)13-7-3-2-4-8-13/h2-4,7-8,14H,5-6,9-12H2,1H3,(H,20,24)(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBKPJROSTZIHDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1CCCC2=C1N=C(S2)NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-benzamido-N-(3-methoxypropyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.